molecular formula C13H24BrNO3 B6188468 tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1686157-51-6

tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B6188468
CAS RN: 1686157-51-6
M. Wt: 322.2
InChI Key:
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Description

The compound tert-Butyl (3-bromopropyl)(methyl)carbamate is a brominated organic compound. It has a molecular weight of 252.15 and a molecular formula of C9H18BrNO2 . It is stored in a dark place, under inert atmosphere, and in a freezer under -20°C .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular structure of similar compound, tert-Butyl (3-bromopropyl)(methyl)carbamate, is represented by the formula C9H18BrNO2 .


Chemical Reactions Analysis

Pinacol boronic esters, which are similar to the requested compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of the similar compound, tert-Butyl (3-bromopropyl)(methyl)carbamate, include a molecular weight of 252.15 and a molecular formula of C9H18BrNO2 . It is stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Future Directions

While specific future directions for the requested compound are not available, the development of new synthesis methods, such as the protodeboronation of pinacol boronic esters , could potentially be applied to similar compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves the reaction of tert-butyl (4R)-4-hydroxy-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with 3-bromopropanol in the presence of a dehydrating agent.", "Starting Materials": [ "tert-butyl (4R)-4-hydroxy-2,2-dimethyl-1,3-oxazolidine-3-carboxylate", "3-bromopropanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of tert-butyl (4R)-4-hydroxy-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in anhydrous solvent (e.g. dichloromethane, chloroform) at low temperature (e.g. -78°C) to form the corresponding acid chloride.", "Add 3-bromopropanol to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to obtain tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate as a white solid." ] }

CAS RN

1686157-51-6

Molecular Formula

C13H24BrNO3

Molecular Weight

322.2

Purity

95

Origin of Product

United States

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